N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, often referred to as a thiazole-tetrazole hybrid , belongs to the class of heterocyclic compounds. Let’s break down its structure:
- The core consists of a cyclohexane ring with a tetrazole (1H-tetrazol-1-yl) substituent.
- Attached to the cyclohexane ring, we find a thiazole moiety (4,5-dimethyl-1,3-thiazol-2(3H)-ylidene).
Preparation Methods
The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can explore related methods used for thiazoles and tetrazoles. Industrial production methods may involve modifications of these routes.
Chemical Reactions Analysis
Oxidation and Reduction: Thiazoles can undergo oxidation (e.g., oxidation of the thiazole sulfur) and reduction (e.g., reduction of the thiazole nitrogen).
Substitution Reactions: Thiazoles can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sulfur, hydrazine, and various halogens are used in thiazole synthesis. Tetrazoles are often prepared from hydrazine derivatives and nitriles.
Major Products: The compound’s reactivity likely leads to derivatives with modified substituents on the thiazole and tetrazole rings.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Biochemistry: Explore its interactions with enzymes, receptors, or nucleic acids.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes) affected by this compound.
Pathways: Investigate signaling pathways influenced by its activity.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from other thiazoles, tetrazoles, or hybrids.
Similar Compounds: Explore related structures, such as benzimidazoles and other imidazole-containing derivatives .
Properties
Molecular Formula |
C13H18N6OS |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H18N6OS/c1-9-10(2)21-12(15-9)16-11(20)13(6-4-3-5-7-13)19-8-14-17-18-19/h8H,3-7H2,1-2H3,(H,15,16,20) |
InChI Key |
WVWQGPMVLBXSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C |
Origin of Product |
United States |
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